molecular formula C12H11NO2 B11900573 5-Aminonaphthalen-2-yl acetate

5-Aminonaphthalen-2-yl acetate

Cat. No.: B11900573
M. Wt: 201.22 g/mol
InChI Key: SKWZOEFAPOHTPF-UHFFFAOYSA-N
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Description

5-Aminonaphthalen-2-yl acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group at the 5th position and an acetate group at the 2nd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminonaphthalen-2-yl acetate typically involves the acetylation of 5-aminonaphthalene-2-ol. One common method is the reaction of 5-aminonaphthalene-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-Aminonaphthalen-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the acetate group.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Aminonaphthalen-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminonaphthalen-2-yl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetate group can participate in esterification reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-naphthalene: Similar structure but lacks the acetate group.

    2-Amino-naphthalene: Amino group at a different position on the naphthalene ring.

    Naphthalene-2-ol: Lacks the amino group but has a hydroxyl group at the 2nd position.

Uniqueness

5-Aminonaphthalen-2-yl acetate is unique due to the presence of both an amino group and an acetate group on the naphthalene ring

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(5-aminonaphthalen-2-yl) acetate

InChI

InChI=1S/C12H11NO2/c1-8(14)15-10-5-6-11-9(7-10)3-2-4-12(11)13/h2-7H,13H2,1H3

InChI Key

SKWZOEFAPOHTPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)N

Origin of Product

United States

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